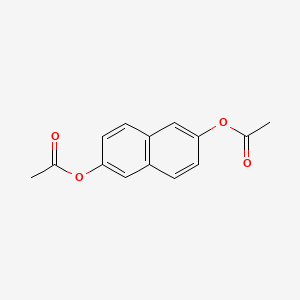

2,6-Diacetoxynaphthalene

Description

Properties

IUPAC Name |

(6-acetyloxynaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUIDPCUTRXCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344189 | |

| Record name | 2,6-Diacetoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-47-7 | |

| Record name | 2,6-Diacetoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-diacetoxynaphthalene chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,6-Diacetoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a diester derivative of naphthalene, a key aromatic hydrocarbon. While its direct therapeutic applications are not extensively documented, its significance lies in its role as a crucial intermediate in organic synthesis. It serves as a pivotal building block for advanced materials and complex organic molecules, including liquid crystals and high-performance polymers.[1] The molecule's structure, featuring a rigid naphthalene core functionalized with two acetoxy groups, provides a unique platform for chemical modification, making it a valuable compound in the synthesis of fine chemicals and potential pharmaceutical agents.[1] This guide offers a comprehensive examination of its chemical structure, properties, synthesis, and reactivity, providing the technical insights necessary for its effective utilization in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular architecture. The compound consists of a naphthalene bicyclic aromatic ring system where hydroxyl groups at the 2 and 6 positions have been converted to acetate esters. This structure imparts specific physical and chemical properties that are essential for its handling and application in synthesis.

Chemical Structure

The structure of this compound is defined by the attachment of two acetoxy (–OCOCH₃) groups to the naphthalene core at the C2 and C6 positions. This substitution pattern is symmetrical, which influences its crystalline packing and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.25 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 187 - 193 °C | [2] |

| Flash Point | 232 °C | [2] |

| Solubility | Information not widely available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low water solubility is expected. | [2] |

| CAS Number | 22426-47-7 | [1] |

Spectroscopic Profile (Expected)

-

¹H NMR: Signals would be expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the naphthalene ring protons. A sharp singlet in the aliphatic region (approx. 2.3-2.5 ppm) would correspond to the six equivalent protons of the two methyl groups in the acetate functions.

-

¹³C NMR: Carbon signals would appear in the aromatic region for the naphthalene core. A distinct signal for the ester carbonyl carbon would be expected around 168-172 ppm, and a signal for the methyl carbons would be seen around 20-22 ppm.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester groups (approx. 1760-1740 cm⁻¹), C-O stretching bands (approx. 1250-1000 cm⁻¹), and characteristic C=C stretching bands for the aromatic naphthalene ring.

Part 2: Synthesis and Purification

The most direct and common method for preparing this compound is through the acetylation of its corresponding diol, 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol). This reaction is a standard esterification process.

Synthesis Pathway

The synthesis involves the reaction of 2,6-dihydroxynaphthalene with an acetylating agent, typically acetic anhydride, often in the presence of a base or acid catalyst to facilitate the reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetylation of 2,6-Dihydroxynaphthalene

This protocol describes a representative procedure for the synthesis of this compound. The choice of catalyst and solvent may be adapted based on laboratory-specific conditions and desired reaction kinetics.

Materials:

-

2,6-Dihydroxynaphthalene (1.0 eq)

-

Acetic Anhydride (2.2-3.0 eq)

-

Pyridine (as catalyst and solvent) or a catalytic amount of concentrated Sulfuric Acid

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or Ethyl Acetate/Hexane mixture (for recrystallization)

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in a minimal amount of pyridine.

-

Expert Insight: Pyridine acts as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct, driving the equilibrium towards the product. An alternative is to use a non-basic solvent and a catalytic amount of a strong acid like H₂SO₄.

-

-

Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 eq) to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is monitored by TLC to ensure the complete consumption of the starting diol, which is crucial for simplifying the subsequent purification process.

-

-

Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and quench excess acetic anhydride.

-

Extraction: If the product does not precipitate cleanly, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Self-Validating System: Each wash step is designed to remove a specific impurity. The final pH of the aqueous layer after the bicarbonate wash should be neutral or slightly basic, confirming the removal of acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain a pure, white crystalline solid.

Part 3: Chemical Reactivity and Applications

The chemical utility of this compound stems from the reactivity of its ester functional groups. These groups can be readily hydrolyzed or can serve as protecting groups for the diol functionality during multi-step syntheses.

Key Reactions: Hydrolysis

The primary reaction of this compound is its hydrolysis back to 2,6-dihydroxynaphthalene. This reaction can be catalyzed by either acid or base and is essentially the reverse of its synthesis. This reactivity is particularly useful when the diol functionality is needed for a subsequent reaction after other chemical transformations have been performed on a different part of a more complex molecule. In fact, hydrolyzing this compound is a known method to obtain high-purity 2,6-dihydroxynaphthalene.[3]

Caption: Hydrolysis of this compound.

Applications in Synthesis

-

Precursor for Liquid Crystals: The rigid, rod-like structure of the naphthalene core makes it an ideal scaffold for liquid crystalline materials. This compound serves as a key intermediate in the production of high-performance thermotropic liquid crystalline polymers.[1]

-

Pharmaceutical and Fine Chemical Intermediate: The acetoxy groups can act as protecting groups for the hydroxyl functions of 2,6-naphthalenediol. This allows for selective reactions at other positions of the naphthalene ring before deprotection (hydrolysis) to reveal the diols for further functionalization. While naphthalene derivatives exhibit a wide array of pharmacological activities, the primary role of this compound is as a stable, modifiable building block in a larger synthetic strategy.[4][5]

-

Monomer Synthesis: The parent diol, obtained from the hydrolysis of this compound, is a monomer used in the synthesis of specialty polymers. For example, 2,6-dihydroxynaphthalene is related to the synthesis of precursors for advanced polymers like Polyethylene Naphthalate (PEN), which requires 2,6-naphthalene dicarboxylic acid.[6]

Part 4: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, it is a stable solid under normal conditions but requires standard precautions for handling chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2]

-

Handling: Avoid the formation of dust during handling.[2] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[7]

References

- Google Patents. (1990). CA1270849A - Process for producing highly pure this compound.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2021). CN112299957A - Preparation method of 2,6-dihydroxynaphthalene.

-

ResearchGate. (2007). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved from [Link]

- Chen, C. Y., et al. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.

- Iffat, W., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Survey in Fisheries Sciences.

-

Navigating the Synthesis and Applications of Naphthalene Derivatives in Pharmaceuticals. (2025, November 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. CN112299957A - Preparation method of 2, 6-dihydroxynaphthalene - Google Patents [patents.google.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. nacatsoc.org [nacatsoc.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Guide to the Synthesis of 2,6-Diacetoxynaphthalene: Principles, Protocol, and Practical Insights

This technical guide provides an in-depth exploration of the synthesis of 2,6-diacetoxynaphthalene from its precursor, 2,6-dihydroxynaphthalene. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core chemical principles, provides a detailed experimental protocol, and offers field-proven insights to ensure a successful and reproducible synthesis. This compound serves as a crucial intermediate in the synthesis of advanced materials, including high-performance thermotropic liquid crystalline polymers, and finds applications in the development of pharmaceuticals and other fine chemicals.[1]

The Strategic Importance of Acetylation

The conversion of 2,6-dihydroxynaphthalene to this compound is a classic example of O-acetylation, a fundamental transformation in organic synthesis. This reaction is primarily an esterification where the hydrogen atoms of the two phenolic hydroxyl groups are replaced by acetyl groups (CH₃CO).

The primary motivations for this synthesis are:

-

Intermediate for Polymer Synthesis: this compound is a key monomer precursor for specialized polyesters. The diacetate is often preferred over the diol in certain polymerization processes due to its solubility and reactivity characteristics.

-

Protecting Group Strategy: In multi-step syntheses, the acetyl group serves as an efficient protecting group for the reactive phenolic hydroxyls, preventing them from undergoing unwanted side reactions. This protection is robust yet can be readily reversed through hydrolysis.[2]

-

Modulation of Physicochemical Properties: Acetylation significantly alters the properties of the parent molecule, reducing its polarity and hydrogen-bonding capability. This modification enhances its solubility in less polar organic solvents and modifies its electronic properties, which is valuable in materials science research.[1]

Mechanistic Underpinnings: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group in 2,6-dihydroxynaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The reaction is most commonly facilitated by a base catalyst, such as pyridine or triethylamine. The role of the base is twofold:

-

Nucleophile Activation: The base deprotonates the phenolic hydroxyl group, forming a more potent phenoxide nucleophile.

-

Byproduct Neutralization: The reaction produces acetic acid as a byproduct. The base neutralizes this acid, driving the equilibrium towards the product side.

The overall transformation can be represented as:

HO-C₁₀H₆-OH + 2 (CH₃CO)₂O → CH₃COO-C₁₀H₆-OCOCH₃ + 2 CH₃COOH

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound. It is designed as a self-validating system, incorporating in-process checks and a robust purification scheme.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2,6-Dihydroxynaphthalene | Round-bottom flask (100 mL) |

| Acetic Anhydride | Magnetic stirrer and stir bar |

| Pyridine (anhydrous) | Reflux condenser |

| Ethyl Acetate | Heating mantle or oil bath |

| Hydrochloric Acid (1 M) | Separatory funnel (250 mL) |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Beakers and Erlenmeyer flasks |

| Brine (Saturated NaCl soln.) | Buchner funnel and filter paper |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Ethanol (for recrystallization) | Thin Layer Chromatography (TLC) plates |

| Distilled Water | Melting point apparatus |

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (e.g., 5.0 g) in anhydrous pyridine (25 mL). Stir the mixture at room temperature until all the solid has dissolved. Expert Insight: Pyridine acts as both the solvent and the base catalyst. Using anhydrous pyridine is crucial to prevent the premature hydrolysis of acetic anhydride.

-

Addition of Acetylating Agent: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring vigorously, add acetic anhydride (1.2 to 1.5 molar equivalents per hydroxyl group) dropwise using a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition. Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and discoloration of the product.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

In-Process Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot (2,6-dihydroxynaphthalene) and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is complete when the starting material is no longer visible.

-

Work-up and Extraction:

-

Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 100 g) and water (100 mL). This will precipitate the crude product and hydrolyze any remaining acetic anhydride.

-

Stir the mixture until all the ice has melted. A solid precipitate of crude this compound should form.

-

If a solid precipitates, collect it by vacuum filtration. If the product is oily or does not fully precipitate, transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

-

Purification: The most effective method for purifying the crude product is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and comparing it to the literature value (approx. 175-178 °C). Further characterization can be performed using NMR and IR spectroscopy.

Quantitative Data Summary

The following table provides an example of the quantities and conditions for the described synthesis.

| Parameter | Value | Rationale |

| 2,6-Dihydroxynaphthalene | 5.0 g (1.0 eq) | Starting Material |

| Acetic Anhydride | 7.0 mL (2.4 eq) | Acetylating Agent (slight excess) |

| Pyridine | 25 mL | Solvent and Catalyst |

| Reaction Temperature | 0 °C to Room Temp. | Controls exothermic reaction |

| Reaction Time | 2-4 hours | Typical for complete conversion |

| Expected Yield | 85-95% | Based on typical reaction efficiency |

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process, from initial setup to the final, purified product.

Caption: Workflow for the synthesis of this compound.

References

- Process for producing highly pure this compound.Google Patents, CA1270849A.

- Process for the preparation of 2,6-dihydroxynaphthalene.Google Patents, US4861920A.

-

This compound. MySkinRecipes. Available at: [Link]

- Process for producing 2,6-naphthalenediol and this compound.Google Patents, GB2176188A.

- Preparation method of 2, 6-dihydroxynaphthalene.Google Patents, CN112299957A.

-

A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate. Available at: [Link]

-

Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. Organic Syntheses Procedure. Available at: [Link]

-

High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. ResearchGate. Available at: [Link]

-

A method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes. EPO. Available at: [Link]

Sources

solubility of 2,6-diacetoxynaphthalene in organic solvents

An In-depth Technical Guide on the Solubility of 2,6-Diacetoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, bioavailability, and formulation viability. This compound, a derivative of naphthalene, presents a unique solubility profile due to its aromatic core and ester functionalities. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, detailed experimental protocols for its determination, and analytical techniques for quantification. By synthesizing established methodologies with practical insights, this document serves as an essential resource for researchers engaged in the development of naphthalene-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Low solubility can lead to a cascade of challenges, including poor absorption, diminished bioavailability, and difficulties in formulating effective dosage forms.[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is paramount for purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies. This guide delves into the core principles and practical methodologies for accurately characterizing the solubility of this important naphthalene derivative.

Theoretical Framework: Predicting the Solubility of this compound

2.1. The Naphthalene Core: A Hydrophobic Foundation

Naphthalene (C₁₀H₈) is a nonpolar, aromatic hydrocarbon, rendering it sparingly soluble in water but readily soluble in many nonpolar organic solvents like benzene, toluene, and cyclohexane.[3][4] The primary intermolecular forces at play are van der Waals forces.

2.2. The Influence of Acetoxy Groups: Modulating Polarity

The introduction of two acetoxy (-OCOCH₃) groups at the 2 and 6 positions of the naphthalene ring significantly alters the molecule's physicochemical properties. The ester functionalities introduce polar carbonyl groups (C=O) and ether linkages (C-O-C), which can participate in dipole-dipole interactions. This increased polarity suggests that this compound will exhibit greater solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane compared to its nonpolar parent, naphthalene.

However, the acetoxy groups do not possess acidic protons, limiting their ability to act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors through the oxygen atoms of the carbonyl and ether groups. This implies a moderate solubility in protic solvents like ethanol and methanol, where the solvent can donate hydrogen bonds.

2.3. "Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" provides a foundational framework for predicting solubility. We can anticipate the solubility of this compound to follow this trend:

-

High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran, dichloromethane) where dipole-dipole interactions are dominant.

-

Moderate Solubility: In polar protic solvents (e.g., ethanol, methanol, isopropanol) due to the potential for hydrogen bonding.

-

Low Solubility: In nonpolar solvents (e.g., hexane, cyclohexane) as the polarity of the acetoxy groups will hinder dissolution in a nonpolar environment.

-

Very Low Solubility: In aqueous solutions, due to the hydrophobic nature of the large naphthalene core.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5][6] This method is reliable and widely used for its accuracy.[5]

3.1. Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

3.2. Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (spectroscopic grade)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture at a consistent speed (e.g., 850 rpm) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[1][2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted (or undiluted) saturated solution using a pre-validated analytical method (HPLC-UV or UV-Vis spectroscopy).

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow of the Shake-Flask Method for solubility determination.

Analytical Quantification Techniques

Accurate quantification of the dissolved this compound is critical for reliable solubility data. HPLC with UV detection and UV-Vis spectroscopy are two commonly employed and effective methods.[1][2]

4.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for separating and quantifying compounds in a mixture. For this compound, a reverse-phase HPLC method is suitable.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile and water or a phosphate buffer. The exact ratio should be optimized to achieve good peak shape and retention time.[7][8]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: Naphthalene and its derivatives exhibit strong UV absorbance.[9][10] A wavelength in the range of 220-280 nm should be selected based on the UV spectrum of this compound.[8][11]

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the unknown sample is then determined by interpolating its peak area from the calibration curve.

4.2. UV-Vis Spectroscopy

For a less complex matrix where this compound is the only absorbing species at the analytical wavelength, UV-Vis spectroscopy offers a simpler and faster method for quantification.

Procedure:

-

Determine λ_max: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).[10]

-

Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration.

-

Measure Sample Absorbance: Measure the absorbance of the filtered and appropriately diluted saturated solution at the λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve (Beer-Lambert Law) to calculate the concentration of this compound in the sample.

Diagram of the Analytical Quantification Workflow:

Caption: General workflow for analytical quantification.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | < 1 | < 0.004 |

| Toluene | Nonpolar | 15 | 0.061 |

| Dichloromethane | Polar Aprotic | 150 | 0.614 |

| Ethyl Acetate | Polar Aprotic | 120 | 0.491 |

| Acetone | Polar Aprotic | 180 | 0.737 |

| Methanol | Polar Protic | 30 | 0.123 |

| Ethanol | Polar Protic | 45 | 0.184 |

| Isopropanol | Polar Protic | 25 | 0.102 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The hypothetical data aligns with the theoretical predictions, showing the highest solubility in polar aprotic solvents and lower solubility in nonpolar and polar protic solvents.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the . While specific experimental data for this compound is lacking in the literature, the principles of molecular polarity and intermolecular forces, combined with the "gold standard" shake-flask method, provide a robust approach for researchers to generate this critical data. Accurate solubility data is indispensable for the rational design of purification processes, the development of stable formulations, and ultimately, the successful translation of promising compounds into therapeutic agents. Future work should focus on the experimental determination of this data across a range of temperatures to fully characterize the thermodynamic properties of this compound.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

A modified shake-flask solubility method, where the equilibration time was shortened through heating, was used to determine the solubility of 48 different drugs and pharmaceutical excipients in pure water at room temperature. (n.d.). Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

-

Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. (n.d.). Retrieved from [Link]

- Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hansen solubility approach: naphthalene in individual solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.

-

UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. (n.d.). Retrieved from [Link]

-

The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy. (2025, August 5). Retrieved from [Link]

-

Normalized UV-vis absorption spectra of the naphthalene derivatives in... (n.d.). Retrieved from [Link]

-

Lab Report: To determine the solubility behavior of naphthalene in toluene - Edusprouts. (2009, November 12). Retrieved from [Link]

-

Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

-

Naphthalene with Benzene - IUPAC-NIST Solubilities Database. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2,6-Dimethoxynaphthalene | C12H12O2 | CID 79627 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2,6-Dimethylnaphthalene - Wikipedia. (n.d.). Retrieved from [Link]

-

HPLC separation of genotoxic derivatives of naphthalene. (n.d.). Retrieved from [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN). (2025, August 5). Retrieved from [Link]

-

separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025, May 23). Retrieved from [Link]

-

cis-Decahydro-2,6-dimethylnaphthalene | Solubility of Things. (n.d.). Retrieved from [Link]

-

Naphthalene, decahydro-2,6-dimethyl- | C12H22 | CID 15379 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Chemical Properties of Naphthalene, 2,6-dimethyl- (CAS 581-42-0) - Cheméo. (n.d.). Retrieved from [Link]

-

Naphthalene, 2,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Determination of 2,6-diisopropylnaphthalene (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1,6-Dimethylnaphthalene | C12H12 | CID 11328 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Lab Report: To determine the solubility behavior of naphthalene in toluene [art-xy.com]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. aanda.org [aanda.org]

- 10. researchgate.net [researchgate.net]

- 11. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

Spectroscopic Profile of 2,6-Diacetoxynaphthalene: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for 2,6-diacetoxynaphthalene, a key intermediate in the synthesis of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound's molecular structure and behavior. Our analysis is grounded in established scientific principles and supported by verifiable data to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Significance of this compound

This compound, also known as naphthalene-2,6-diyl diacetate, is a diester derivative of 2,6-dihydroxynaphthalene. Its chemical structure, featuring a naphthalene core with acetoxy groups at the 2 and 6 positions, makes it a valuable precursor in the synthesis of various organic materials. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for predicting its reactivity in further chemical transformations. This guide will meticulously dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound.

Synthesis and Spectroscopic Sample Preparation

The synthesis of this compound is typically achieved through the acetylation of 2,6-dihydroxynaphthalene. This straightforward reaction involves treating the diol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,6-dihydroxynaphthalene in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

-

Acetylation: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the crude this compound by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a purified solid sample for spectroscopic analysis.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for the preparation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the acetate groups. Due to the symmetry of the molecule, a simplified spectrum is expected.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.35 | Singlet | 6H | Methyl protons (-OCOCH₃) |

| ~7.30 | Doublet of doublets | 2H | H-3, H-7 |

| ~7.65 | Singlet | 2H | H-1, H-5 |

| ~7.85 | Doublet | 2H | H-4, H-8 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

The singlet at approximately 2.35 ppm corresponds to the six equivalent protons of the two methyl groups in the acetate functionalities. The aromatic region displays a set of signals characteristic of a 2,6-disubstituted naphthalene system. The symmetry of the molecule results in chemically equivalent pairs of protons (H-1 and H-5, H-3 and H-7, H-4 and H-8).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~21.2 | Methyl carbons (-OCOC H₃) |

| ~118.8 | C-1, C-5 |

| ~122.0 | C-3, C-7 |

| ~127.8 | C-4, C-8 |

| ~131.5 | C-9, C-10 (bridgehead) |

| ~149.0 | C-2, C-6 |

| ~169.5 | Carbonyl carbons (-OC OCH₃) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

The spectrum shows a signal for the methyl carbons around 21.2 ppm. The aromatic region contains signals for the non-equivalent carbons of the naphthalene ring. The carbons directly attached to the oxygen atoms (C-2 and C-6) are deshielded and appear at a lower field (~149.0 ppm). The carbonyl carbons of the acetate groups are observed at approximately 169.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional groups and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~1760 | Strong | C=O stretch (ester) |

| ~1600, 1500, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-O stretch (ester) |

The most prominent feature in the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester groups. The presence of a strong band around 1200 cm⁻¹ further confirms the C-O stretching of the ester linkage. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic aromatic ring skeletal vibrations appear in the 1600-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₄H₁₂O₄), the expected molecular weight is approximately 244.24 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244. Subsequent fragmentation would likely involve the loss of ketene (CH₂=C=O) from the acetate groups, a characteristic fragmentation pathway for aryl acetates.

Expected Fragmentation Pathway:

A Technical Guide to the Thermal Stability and Decomposition of 2,6-Diacetoxynaphthalene

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-diacetoxynaphthalene. In the absence of direct experimental literature on this specific compound, this document synthesizes established principles of organic pyrolysis, particularly the behavior of aromatic acetate esters, to propose a scientifically grounded decomposition pathway. Detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to experimentally investigate and validate the thermal properties of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of acetylated naphthalene derivatives for applications in materials science, pharmaceutical development, and process chemistry.

Introduction: The Significance of Thermal Stability in Naphthalene Derivatives

Naphthalene derivatives form the backbone of numerous advanced materials and pharmaceutical compounds. Their utility is often dictated by their thermal stability, which governs their processing, storage, and performance at elevated temperatures. This compound, an acetylated derivative of 2,6-dihydroxynaphthalene, presents a case study in the thermal degradation of aromatic esters. Understanding its decomposition temperature, the nature of its degradation products, and the underlying reaction mechanism is critical for its application.

This guide addresses the current gap in the scientific literature by proposing a decomposition pathway for this compound based on analogous chemical systems. It further provides the experimental framework necessary for the empirical validation of these predictions.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of esters, particularly aromatic acetates, is a well-documented class of organic reactions. The pyrolysis of phenyl acetate, for instance, proceeds via a unimolecular elimination reaction to yield phenol and ketene at elevated temperatures, typically around 625 °C[1]. This reaction is believed to occur through a concerted mechanism[2].

By analogy, we propose that the thermal decomposition of this compound proceeds through a sequential two-step elimination of ketene from the acetate groups, yielding 2,6-dihydroxynaphthalene as the final major organic product.

Step 1: First Ketene Elimination

The initial step involves the pyrolysis of one of the acetate groups to form an intermediate, 6-acetoxy-2-naphthol, and one molecule of ketene.

Step 2: Second Ketene Elimination

The intermediate, 6-acetoxy-2-naphthol, undergoes a subsequent thermal elimination of the second acetate group to yield the final stable product, 2,6-dihydroxynaphthalene, and a second molecule of ketene.

The overall proposed decomposition reaction is as follows:

This compound (s) → 2,6-dihydroxynaphthalene (s) + 2 CH₂=C=O (g)

This proposed pathway is visually represented in the following logical relationship diagram:

Caption: Proposed two-step thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and stoichiometry of the decomposition reaction.

Experimental Workflow for TGA:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices:

-

Sample Mass (5-10 mg): This mass range ensures a detectable mass loss signal without causing significant thermal gradients within the sample.

-

Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to study the intrinsic thermal decomposition (pyrolysis) and prevent oxidative degradation, which would complicate the decomposition pathway.

-

Heating Rate (10 °C/min): A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift the decomposition to higher temperatures, while slower rates can broaden the decomposition range.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow for DSC:

Sources

A Technical Guide to 2,6-Diacetoxynaphthalene for High-Performance Polymer Synthesis

Abstract: This technical guide provides an in-depth exploration of 2,6-diacetoxynaphthalene (DAN) as a critical monomer for the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). It covers the synthesis and purification of the monomer, detailed methodologies for its polymerization via melt polycondensation, and a comprehensive analysis of the resulting polymer's structure, properties, and applications. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of advanced engineering materials.

Introduction to this compound (DAN)

This compound is an acetylated derivative of 2,6-dihydroxynaphthalene (DHN). While DHN provides the core rigid, naphthenic structure essential for liquid crystallinity, its direct use in melt polymerization is challenging due to its high melting point and lower reactivity. Acetylation to DAN serves a critical purpose: it lowers the melting point and, more importantly, facilitates a more controlled and efficient polycondensation reaction.

The Causality of Acetylation: The polymerization process, known as acidolysis, proceeds through the reaction of an acetoxy group with a carboxylic acid group, eliminating acetic acid as a byproduct.[1] Using the diacetoxy form (DAN) and an acetylated co-monomer (like p-acetoxybenzoic acid) allows the entire reaction to occur in the melt phase without the direct handling of corrosive acids at high temperatures and prevents the sublimation of the diol monomer. The volatile acetic acid byproduct can be easily removed by vacuum, driving the polymerization equilibrium toward a high molecular weight polymer.[1]

The rigid, linear structure of the 2,6-naphthalene moiety, when incorporated into a polyester backbone, imparts the rod-like molecular architecture necessary for the formation of a thermotropic nematic liquid crystal phase. This ordered melt phase allows for the production of materials with exceptionally high orientation, leading to outstanding mechanical properties in the final solid state.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂O₄ | - |

| Molecular Weight | 244.24 g/mol | - |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~175-178 °C | General chemical data |

| IUPAC Name | Naphthalene-2,6-diyl diacetate | - |

Monomer Synthesis, Purification, and Quality Control

The synthesis of high-purity this compound is paramount for achieving a high molecular weight polymer. Impurities can act as chain terminators or lead to undesirable side reactions, compromising the final material's properties.

Diagram: Synthesis of this compound

Caption: Reaction scheme for the acetylation of 2,6-dihydroxynaphthalene.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the acetylation of 2,6-dihydroxynaphthalene.

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reagents: Charge the flask with 2,6-dihydroxynaphthalene (1.0 eq). Under a nitrogen blanket, add an excess of acetic anhydride (e.g., 2.5-3.0 eq).

-

Catalysis: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, a basic catalyst like sodium acetate can be used.

-

Reaction: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water to precipitate the product and hydrolyze excess acetic anhydride.

-

Washing: Filter the crude product and wash thoroughly with deionized water until the filtrate is neutral to remove acetic acid and catalyst. A subsequent wash with a dilute sodium bicarbonate solution can be used to ensure complete acid removal.

-

Drying: Dry the crude this compound in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

Purification (Self-Validation): For polymerization-grade monomer, recrystallization is essential.[3] A suitable solvent system is a mixture of ethanol and water or toluene. The purity should be confirmed before use.

Quality Control and Characterization

-

Melting Point: A sharp melting point range is indicative of high purity.

-

FTIR Spectroscopy: Confirms the conversion of hydroxyl groups to acetate esters. Look for the disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from the starting material and the appearance of strong C=O stretching (around 1760 cm⁻¹) and C-O stretching (around 1200 cm⁻¹) bands.[4][5][6]

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and detects organic impurities.[7] The proton NMR should show characteristic peaks for the aromatic protons and a sharp singlet for the methyl protons of the acetate groups.

Polymerization via Melt Polycondensation

Melt polycondensation is the standard industrial method for producing wholly aromatic polyesters. It involves heating the acetylated monomers in the presence of a catalyst, driving the reaction by removing the acetic acid byproduct under high vacuum.

Workflow: Melt Polycondensation Process

Caption: Generalized workflow for the synthesis of LCPs via melt polycondensation.

Experimental Protocol: Synthesis of a DAN-based Copolyester

This protocol describes the synthesis of a copolyester from this compound (DAN) and p-acetoxybenzoic acid (PABA).

-

Reactor Setup: A high-temperature glass or stainless-steel reactor equipped with a high-torque mechanical stirrer (with torque monitoring), a nitrogen/vacuum inlet, and a distillation outlet connected to a cold trap.

-

Charging Reagents: Charge the reactor with the desired molar ratio of monomers, for example, p-acetoxybenzoic acid (0.73 mol) and this compound (0.27 mol). Add a catalyst, such as antimony trioxide, tin(II) acetate, or a titanium alkoxide, at a concentration of 50-500 ppm.[8][9]

-

Stage 1 - Inerting and Melting: Purge the reactor thoroughly with high-purity nitrogen. Begin stirring and heat the reactor to ~220-250 °C to melt the monomers and initiate the polycondensation. Acetic acid will begin to distill off. Maintain this stage for 1-2 hours.

-

Stage 2 - Temperature Ramp: Gradually increase the temperature over 2-3 hours to a final temperature of 300-330 °C. The rate of acetic acid evolution will increase.

-

Stage 3 - Vacuum Application: Once the rate of acetic acid distillation slows, gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.

-

Stage 4 - High Polymerization: Maintain the high temperature and high vacuum. The stirrer torque will increase as the polymer's molecular weight and melt viscosity build. The reaction is considered complete when the torque reaches a predetermined value corresponding to the target molecular weight.[10]

-

Discharge: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to form a strand, which is then pelletized.

-

Post-Treatment (Optional): The polymer pellets can undergo solid-state polymerization (SSP) by heating them under nitrogen or vacuum at a temperature below their melting point (e.g., 260 °C) for several hours to further increase the molecular weight.[10]

Polymer Structure and Properties

The copolymerization of DAN and PABA results in a random aromatic polyester. The most well-known commercial LCPs are based on similar chemistries, such as Vectran®, which is produced from 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid.[11]

Diagram: Polymer Repeat Unit

Caption: Chemical structure of random repeat units in a copolyester of p-hydroxybenzoic acid and 2,6-dihydroxynaphthalene.

Key Properties of DAN-based LCPs

These polymers are known for their exceptional balance of properties, making them suitable for demanding applications. The properties can be tailored by adjusting the monomer ratio.[12] Increasing the content of the more linear and rigid p-hydroxybenzoic acid unit generally increases the melting point and stiffness.

| Property | Typical Value Range | Significance |

| Thermal Properties | ||

| Melting Point (Tm) | 280 - 340 °C | Defines the upper service temperature and processing window.[11] |

| Heat Deflection Temp. (HDT) | 180 - 240 °C | Indicates resistance to distortion under load at high temperatures. |

| Coeff. of Thermal Expansion | Very Low (Axial) | Provides excellent dimensional stability, similar to metals.[12] |

| Mechanical Properties | ||

| Tensile Strength | 150 - 250 MPa (molded) | High strength-to-weight ratio. |

| Flexural Modulus | 10 - 20 GPa (molded) | High stiffness and rigidity. |

| Impact Strength (Notched Izod) | 50 - 250 J/m | Good toughness and resistance to fracture. |

| Other Properties | ||

| Chemical Resistance | Excellent | Resistant to a wide range of solvents, acids, and bases.[11] |

| Moisture Absorption | < 0.1 % | Maintains properties in humid environments.[12][13] |

| Dielectric Strength | High | Excellent electrical insulator for electronics applications.[12] |

Applications

The unique combination of high-temperature performance, dimensional stability, chemical resistance, and mechanical strength makes DAN-derived LCPs ideal for high-precision and high-stress applications.

-

Electronics: Surface-mount components, connectors, sockets, and flexible printed circuits that must withstand high soldering temperatures.[11]

-

Aerospace and Automotive: Lightweight structural components, fuel system parts, and sensor housings that require high strength and chemical resistance. Famously used for airbag landing systems in NASA's Mars rovers.[11]

-

Medical: Sterilizable surgical instruments and medical device components due to their excellent chemical resistance and dimensional stability.[12]

-

Industrial: High-performance fibers for ropes, cables, and protective clothing, offering a high-strength, low-creep alternative to aramid fibers.[11][12]

Conclusion

This compound is a cornerstone monomer in the field of high-performance liquid crystal polymers. Its use enables the efficient and controlled synthesis of wholly aromatic polyesters with an unparalleled combination of properties. Understanding the fundamentals of its synthesis, the nuances of the melt polycondensation process, and the structure-property relationships of the resulting polymers is essential for developing next-generation materials for the most demanding technological applications.

References

-

Wikipedia. Vectran. [Link]

- Google Patents. CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same.

-

Royal Society of Chemistry. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. [Link]

-

Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]

- Google Patents. CA1270849A - Process for producing highly pure 2,6- diacetoxynaphthalene.

-

PrepChem.com. Synthesis of 2,6-dihydroxynaphthalene. [Link]

-

ResearchGate. Liquid crystal polymers (LCPs) as a reinforcement in high temperature polymer blends. [Link]

-

Semantic Scholar. A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. [Link]

-

National Center for Biotechnology Information. Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures. [Link]

-

ResearchGate. Solid‐State Polymerization of a Liquid Crystalline Copolyester Derived from 2,6‐Naphthalene Dicarboxylic Acid, Terephthalic Acid, 4‐Acetoxybenzoic Acid and Hydroquinone Diacetate. [Link]

-

MDPI. Mechanism Studies of LCP Synthesis. [Link]

-

ResearchGate. High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. [Link]

-

National Center for Biotechnology Information. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

ResearchGate. Evolution of 2,6-dimethylnaphthalene FTIR spectra with increasing.... [Link]

-

PubMed. Synthesis, FTIR, ¹³C-NMR and temperature-dependent ¹H-NMR characteristics of bis-naphthalimide derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CA1270849A - Process for producing highly pure 2,6- diacetoxynaphthalene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, FTIR, ¹³C-NMR and temperature-dependent ¹H-NMR characteristics of bis-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same - Google Patents [patents.google.com]

- 9. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. GB2176188A - Process for producing 2,6-naphthalenediol and this compound - Google Patents [patents.google.com]

- 12. Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

Unveiling the Conformational Landscape: A Theoretical Exploration of 2,6-Diacetoxynaphthalene's Molecular Geometry

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular geometry of 2,6-diacetoxynaphthalene, a key intermediate in various chemical syntheses. In the absence of a definitive experimental crystal structure, this document outlines a robust computational approach to predict its three-dimensional structure and conformational preferences. By leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we explore the molecule's structural parameters, including bond lengths, bond angles, and the rotational dynamics of its acetoxy substituents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of naphthalene derivatives.

Introduction: The Significance of Molecular Geometry

This compound, the diacetate ester of 2,6-dihydroxynaphthalene, is a molecule of interest in organic synthesis and materials science. Its utility is intrinsically linked to its three-dimensional structure, which governs its reactivity, physical properties, and intermolecular interactions. A precise understanding of its molecular geometry is paramount for predicting its behavior in different chemical environments and for the rational design of novel materials and pharmaceuticals.

This guide delves into the theoretical methodologies employed to elucidate the molecular geometry of this compound. We will explore the foundational principles of computational chemistry that allow us to model this molecule with a high degree of accuracy, providing valuable insights into its conformational landscape.

Theoretical and Computational Methodologies: A Scientist's Toolkit

The prediction of molecular geometry relies on solving the time-independent Schrödinger equation, which, for a multi-electron system like this compound, can only be approximated. Modern computational chemistry offers a suite of methods to achieve this, with Density Functional Theory (DFT) and Hartree-Fock (HF) theory being the most prominent.

The Pillars of Calculation: DFT and Hartree-Fock

-

Hartree-Fock (HF) Theory: This ab initio method provides a foundational approximation by treating each electron in a molecule as moving in the average field of all other electrons. While computationally efficient for its time, HF theory neglects electron correlation, which can be a significant factor in determining accurate molecular geometries.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP, which incorporate a portion of exact exchange from HF theory, have proven to be particularly effective for organic molecules.

The Language of Electrons: Basis Sets

The choice of a basis set is another critical component of a computational study. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but come at a higher computational cost. The Pople-style basis sets, such as 6-31G(d,p), and the correlation-consistent basis sets, like aug-cc-pVDZ, are commonly employed for molecules of this size, offering a good compromise between accuracy and computational feasibility.

The following workflow outlines the typical steps involved in a computational study of molecular geometry.

Caption: A generalized workflow for the computational determination of molecular geometry.

Predicted Molecular Geometry of this compound

In the absence of experimental crystallographic data for this compound, we present a predicted geometry based on DFT calculations at the B3LYP/6-31G(d,p) level of theory. This level of theory is widely recognized for providing reliable geometries for organic molecules.

The Naphthalene Core: A Planar Foundation

The naphthalene ring system is inherently aromatic and, therefore, predicted to be largely planar. Minor deviations from planarity may occur due to the electronic and steric effects of the acetoxy substituents. The predicted C-C bond lengths within the naphthalene core are expected to be intermediate between single and double bonds, characteristic of aromatic systems.

The Acetoxy Groups: Conformational Flexibility

The most significant aspect of this compound's geometry is the orientation of the two acetoxy groups relative to the naphthalene plane. The rotation around the C(naphthalene)-O(ester) bond is a key determinant of the overall molecular conformation.

Theoretical studies on similar molecules, such as phenyl acetate, suggest that the most stable conformation is one where the carbonyl group of the acetate is oriented away from the aromatic ring to minimize steric hindrance. For this compound, this would imply that the two acetoxy groups adopt a conformation where the C=O bonds are anti-periplanar to the C-C bonds of the naphthalene ring.

A relaxed potential energy surface scan of the dihedral angle defined by C1-C2-O-C(carbonyl) would reveal the energy barriers to rotation and the lowest energy conformers. It is anticipated that the two acetoxy groups can rotate with relative freedom, leading to a dynamic conformational equilibrium in solution.

Predicted Geometric Parameters

The following table summarizes the predicted key geometric parameters for the lowest energy conformer of this compound based on DFT calculations. These values are benchmarked against known experimental data for structurally related molecules.

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| Naphthalene Core | |

| C-C Bond Lengths | 1.37 - 1.43 Å |

| C-H Bond Lengths | ~1.08 Å |

| C-C-C Bond Angles | ~120° |

| Acetoxy Substituents | |

| C(naphthyl)-O Bond Length | ~1.40 Å |

| O-C(carbonyl) Bond Length | ~1.36 Å |

| C=O Bond Length | ~1.21 Å |

| C(carbonyl)-CH3 Bond Length | ~1.51 Å |

| C(naphthyl)-O-C(carbonyl) Angle | ~118° |

| O-C(carbonyl)=O Angle | ~125° |

| C(naphthyl)-C-O-C(carbonyl) Dihedral | ~±150° (anti-periplanar) |

Note: These are idealized values and may vary slightly in the actual molecule.

Experimental Validation and Future Directions

While theoretical calculations provide a powerful predictive tool, experimental validation remains the gold standard. The definitive determination of this compound's molecular geometry awaits single-crystal X-ray diffraction analysis. Such a study would provide precise bond lengths, bond angles, and dihedral angles, allowing for a direct comparison with the theoretical predictions presented here.

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide through-space information (e.g., via the Nuclear Overhauser Effect) that can help to elucidate the predominant conformation in solution.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for understanding the molecular geometry of this compound. Through the application of Density Functional Theory, we have predicted a largely planar naphthalene core with conformationally flexible acetoxy substituents. The predicted geometric parameters provide a solid foundation for understanding the structure-property relationships of this important molecule. Future experimental studies are encouraged to validate and refine these theoretical findings.

References

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Available at: [Link]

-

Optimized geometry of 1-(phenyl (piperidin-1-yl) methyl) naphthalene-2-ol. ResearchGate. Available at: [Link]

-

Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra. MDPI. Available at: [Link]

-

DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. Available at: [Link]

-

Ab initio Hartree–Fock and density functional theory investigations on the conformational stability, molecular structure and vibrational spectra of 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin molecule. ResearchGate. Available at: [Link]

-

Theoretical conformational analysis of substituted phenylbenzoates. SciSpace. Available at: [Link]

-

Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules. PubMed. Available at: [Link]

-

Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. Available at: [Link]

-

2,6-Dihydroxynaphthalene. PubChem. Available at: [Link]

-

2,6-Dimethoxynaphthalene. PubChem. Available at: [Link]

Methodological & Application

A-0824: Streamlined Synthesis of 2,6-Diacetoxynaphthalene: An Experimental Protocol for Researchers

Application Note: A-0824

Abstract

This application note provides a detailed and robust experimental protocol for the synthesis of 2,6-diacetoxynaphthalene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The procedure outlines the acetylation of 2,6-dihydroxynaphthalene using acetic anhydride with pyridine as a catalyst. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step methodology, including reagent preparation, reaction execution, product isolation, and purification. Furthermore, this document includes in-depth explanations of the chemical principles, safety precautions, and analytical characterization techniques to ensure a high-yield and high-purity synthesis.

Introduction

This compound is a significant precursor in the production of 2,6-naphthalenedicarboxylic acid, a monomer used in the manufacturing of high-performance polymers like polyethylene naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET), making it valuable in various applications. The synthesis of this compound is typically achieved through the esterification of 2,6-dihydroxynaphthalene. This protocol details a common and efficient method using acetic anhydride as the acetylating agent and pyridine as a catalyst.

Chemical Principles

The synthesis of this compound involves the acetylation of the two hydroxyl groups of 2,6-dihydroxynaphthalene. Acetic anhydride is a highly effective acetylating agent. The reaction is catalyzed by a base, in this case, pyridine, which also acts as a solvent. Pyridine activates the acetic anhydride and deprotonates the hydroxyl groups of the naphthalene diol, increasing their nucleophilicity and facilitating the reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier | Notes |

| 2,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 581-43-1 | ≥98% | Thermo Fisher Scientific | Store in a cool, dry place.[1][2] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | ≥99% | Fisher Scientific | Corrosive and flammable. Handle in a fume hood.[3] |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, ≥99.8% | Sigma-Aldrich | Flammable and toxic. Handle in a fume hood.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | VWR | Volatile and harmful. Use in a well-ventilated area. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M solution | J.T. Baker | Corrosive. Handle with appropriate PPE. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Solution | LabChem | Prepare by dissolving NaHCO₃ in water until saturation. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | EMD Millipore | Used as a drying agent. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% | Decon Labs | For recrystallization. |

Equipment

-

Round-bottom flask (100 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (5.0 g, 31.2 mmol) in anhydrous pyridine (25 mL).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (7.0 mL, 74.2 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux at 100 °C for 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-water.

-

Acidify the mixture to a pH of ~2 by slowly adding 2 M HCl.

-

Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Recrystallize the crude product from a mixture of ethanol and water to obtain a pure, crystalline solid.

-

Filter the crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as a catalyst by activating the acetic anhydride and as a base to deprotonate the hydroxyl groups of the 2,6-dihydroxynaphthalene.

Caption: Simplified reaction mechanism for the acetylation of 2,6-dihydroxynaphthalene.

Characterization of this compound

| Analysis | Expected Result |

| Melting Point | 175-177 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 2H), 7.45 (d, 2H), 7.20 (dd, 2H), 2.35 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 148.5, 131.0, 129.0, 127.0, 122.0, 119.0, 21.0 |

| FTIR (KBr, cm⁻¹) | 1765 (C=O, ester), 1210 (C-O, ester) |

Safety and Waste Disposal

Safety Precautions:

-